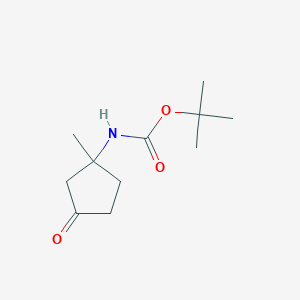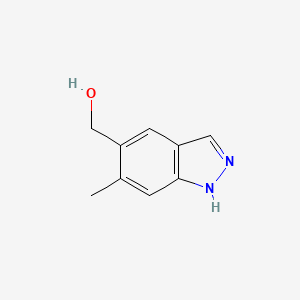![molecular formula C8H9N3O B3323520 {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol CAS No. 1638767-77-7](/img/structure/B3323520.png)
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol
Descripción general
Descripción
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and 1,3-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Aplicaciones Científicas De Investigación
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Biological Studies: The compound is used in the study of enzyme interactions and cellular pathways.
Chemical Biology: It is employed in the design of chemical probes for investigating biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol
- 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanol
Uniqueness
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 2-position allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
(7-methylpyrrolo[2,3-d]pyrimidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-3-2-6-4-9-7(5-12)10-8(6)11/h2-4,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBHJYXOHYBNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(N=C21)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245103 | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-77-7 | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3323438.png)
![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B3323443.png)
![tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3323457.png)
![Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate](/img/structure/B3323458.png)


![2-Azaspiro[3.4]oct-6-ene](/img/structure/B3323474.png)
![5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3323498.png)


![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B3323515.png)
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine](/img/structure/B3323523.png)
![Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3323524.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B3323530.png)
